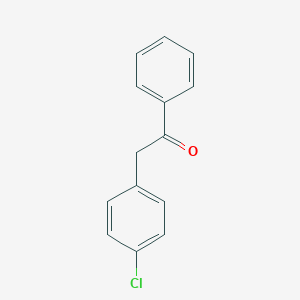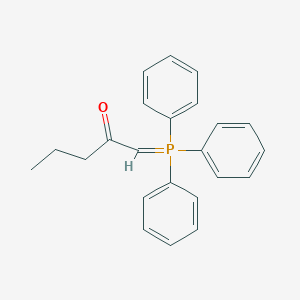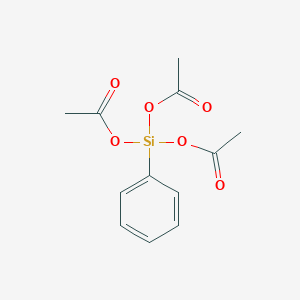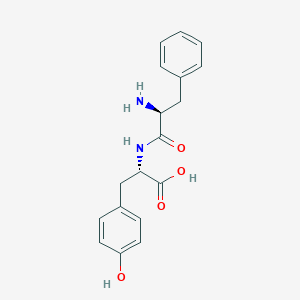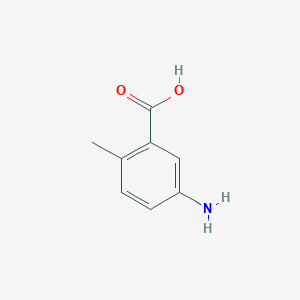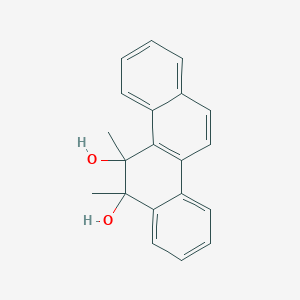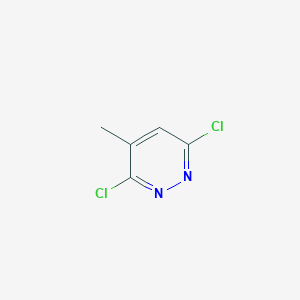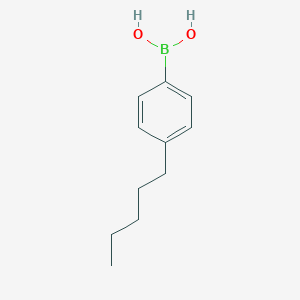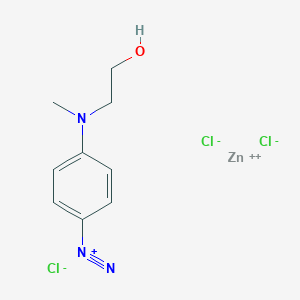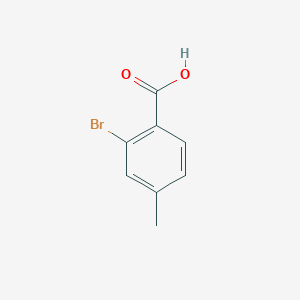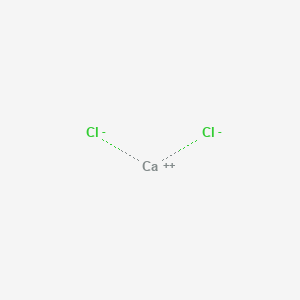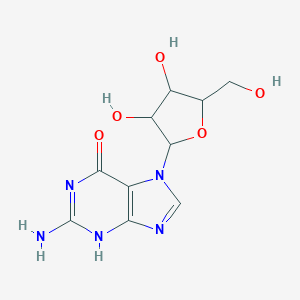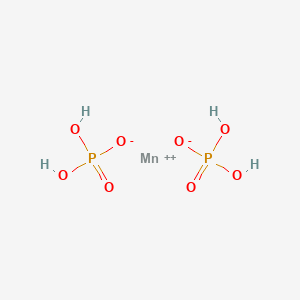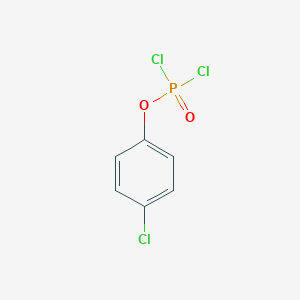
4-氯苯基磷酰二氯化物
描述
P-Chlorophenyl dichlorophosphate, also known as P-Chlorophenyl dichlorophosphate, is a useful research compound. Its molecular formula is C6H4Cl3O2P and its molecular weight is 245.4 g/mol. The purity is usually 95%.
The exact mass of the compound p-Chlorophenyl dichlorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Chlorophenyl dichlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Chlorophenyl dichlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磷酸化试剂
4-氯苯基磷酰二氯化物用作磷酸化试剂 . 磷酸化是各种生物功能中的一个关键过程,包括细胞信号传导和能量传递。在有机合成中,磷酸化试剂用于将磷酸基团引入有机分子。
抗菌剂的制备
该化合物用作抗菌剂制备的反应物 . 抗菌剂是指杀死或抑制细菌、真菌或原生动物等微生物生长的物质。
抗氧化剂的制备
4-氯苯基磷酰二氯化物也用于抗氧化剂的合成 . 抗氧化剂是指抑制氧化的化合物,氧化是一种可能产生自由基的化学反应,从而导致可能破坏生物体细胞的连锁反应。
抗肿瘤剂的制备
该化合物是抗肿瘤剂制备的反应物 . 抗肿瘤剂是指通过抑制或阻止恶性细胞增殖来治疗癌症的药物。
核苷类抗病毒前药的制备
它用于核苷类抗病毒前药的制备 . 这些是不活跃的化合物,在体内代谢产生活性药物,可以抑制病毒的复制。
化学研究
作用机制
Target of Action
4-Chlorophenyl phosphorodichloridate, also known as 4-Chlorophenyl dichlorophosphate or p-Chlorophenyl dichlorophosphate, is primarily used as a phosphorylation agent . This suggests that its primary targets are likely to be proteins or other biomolecules that undergo phosphorylation, a process where a phosphate group is added to a molecule.
Mode of Action
The compound interacts with its targets by donating a phosphate group . This process, known as phosphorylation, can result in significant changes in the target molecule’s function, potentially altering its activity, reactivity, and its ability to bind other molecules.
Biochemical Pathways
The specific biochemical pathways affected by 4-Chlorophenyl phosphorodichloridate would depend on the particular molecules it phosphorylates. Phosphorylation is a key mechanism in many cellular processes, including metabolic pathways, protein synthesis, and signal transduction . Therefore, the downstream effects of this compound could be diverse and widespread.
Pharmacokinetics
Given its reactivity (it reacts with water ), it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by these chemical properties.
Result of Action
As a phosphorylating agent, 4-Chlorophenyl phosphorodichloridate can be used in the preparation of various compounds, including antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs . The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of 4-Chlorophenyl phosphorodichloridate are likely to be influenced by environmental factors. For instance, it is known to react with water , suggesting that its activity could be affected by the presence of moisture. It is also noted to be moisture sensitive and should be stored under inert gas, away from moisture, oxidizing agents, alcohols, and bases .
生化分析
Biochemical Properties
4-Chlorophenyl phosphorodichloridate plays a significant role in biochemical reactions. As a phosphorylation agent, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the process of phosphorylation, where a phosphate group is added to a molecule, often a protein, altering its function and activity .
Cellular Effects
The effects of 4-Chlorophenyl phosphorodichloridate on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Chlorophenyl phosphorodichloridate involves its role as a phosphorylation agent . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenyl phosphorodichloridate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4-Chlorophenyl phosphorodichloridate is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways it is involved in is currently lacking.
Transport and Distribution
The transport and distribution of 4-Chlorophenyl phosphorodichloridate within cells and tissues involve interactions with transporters or binding proteins It may also affect its localization or accumulation within the cell
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-chloro-4-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMQYGSXWZFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227950 | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-79-2 | |
| Record name | 4-Chlorophenyl phosphorodichloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chlorophenyl dichlorophosphate in synthesizing biologically active compounds?
A1: 4-Chlorophenyl dichlorophosphate serves as a versatile reagent in synthesizing various bioactive compounds, including organophosphorus compounds [], N-linked phosphonamidate derivatives [], and N-phosphorylated derivatives []. Its reactivity allows for the introduction of phosphorous-containing moieties into target molecules, often through multi-step reactions with amines or other nucleophiles.
Q2: Can you elaborate on the application of 4-Chlorophenyl dichlorophosphate in nucleoside modification and its implications?
A2: Researchers successfully employed 4-Chlorophenyl dichlorophosphate to synthesize 4'- Fluoro-2',3'-O-isopropylidenecytidine, a modified nucleoside, through a multi-step reaction involving 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine, triazole, and subsequent ammonolysis [, ]. This modification is particularly interesting because the resulting 4'-fluoro uridine 5'-O-triphospate demonstrated inhibitory activity against HCV RNA-dependent RNA polymerase, highlighting the potential of this compound in antiviral research [, ].
Q3: How does 4-Chlorophenyl dichlorophosphate contribute to the development of antimicrobial agents?
A3: 4-Chlorophenyl dichlorophosphate plays a crucial role in synthesizing novel organophosphorus compounds exhibiting antibacterial and antifungal properties []. Additionally, its use in preparing N-linked phosphonamidate derivatives of 6-chloropurine led to compounds with potent inhibitory effects on bacterial and fungal growth []. This highlights the potential of utilizing 4-Chlorophenyl dichlorophosphate as a building block for developing new antimicrobial agents.
Q4: Beyond biomedical applications, are there other areas where 4-Chlorophenyl dichlorophosphate proves useful?
A4: Yes, 4-Chlorophenyl dichlorophosphate has found applications in material science, particularly in optimizing organic thin-film transistors (OTFTs) for electronic paper displays []. Specifically, it improves the contact between the Indium Tin Oxide (ITO) electrode and the organic semiconductor layer, enhancing device performance []. This example showcases the versatility of this compound beyond traditional pharmaceutical and medicinal chemistry applications.
Q5: What analytical techniques are commonly employed to characterize compounds synthesized using 4-Chlorophenyl dichlorophosphate?
A5: Researchers utilize a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR), to confirm the structure of compounds synthesized using 4-Chlorophenyl dichlorophosphate [, , ]. Elemental analysis is also frequently employed to determine the elemental composition of the newly synthesized compounds [, , ]. These techniques provide crucial information about the structure and purity of the synthesized molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


